Cas no 649553-07-1 (4-(4-(Hydroxymethyl)phenoxy)phthalonitrile)
4-(4-(Hydroxymethyl)phenoxy)phthalonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-(Hydroxymethyl)phenoxy)phthalonitrile
- 1,2-Benzenedicarbonitrile, 4-[4-(hydroxymethyl)phenoxy]-
- 4-[4-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile
- 4-[4-(hydroxymethyl)phenoxy]phthalonitrile
- CS-0366330
- AKOS016008177
- 4-(4-(Hydroxymethyl)phenoxy)phthalonitrile, 97%
- AMY26177
- 649553-07-1
- AS-41271
- NCTXRQVAZBODIP-UHFFFAOYSA-N
- SCHEMBL3568078
- DTXSID70738848
-
- MDL: MFCD19443331
- Inchi: 1S/C15H10N2O2/c16-8-12-3-6-15(7-13(12)9-17)19-14-4-1-11(10-18)2-5-14/h1-7,18H,10H2
- InChI Key: NCTXRQVAZBODIP-UHFFFAOYSA-N
- SMILES: O(C1C=CC(C#N)=C(C#N)C=1)C1C=CC(CO)=CC=1
Computed Properties
- Exact Mass: 250.0743
- Monoisotopic Mass: 250.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 383
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 77Ų
Experimental Properties
- PSA: 77.04
4-(4-(Hydroxymethyl)phenoxy)phthalonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019146338-1g |
4-(4-(Hydroxymethyl)phenoxy)phthalonitrile |
649553-07-1 | 97% | 1g |
$174.30 | 2023-09-01 | |
| Alichem | A019146338-5g |
4-(4-(Hydroxymethyl)phenoxy)phthalonitrile |
649553-07-1 | 97% | 5g |
$518.96 | 2023-09-01 | |
| Alichem | A019146338-10g |
4-(4-(Hydroxymethyl)phenoxy)phthalonitrile |
649553-07-1 | 97% | 10g |
$793.94 | 2023-09-01 | |
| eNovation Chemicals LLC | D257023-1g |
4-(4-(Hydroxymethyl)phenoxy)phthalonitrile |
649553-07-1 | 97% | 1g |
$390 | 2024-05-24 | |
| eNovation Chemicals LLC | D257023-5g |
4-(4-(Hydroxymethyl)phenoxy)phthalonitrile |
649553-07-1 | 97% | 5g |
$1040 | 2024-05-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1437000-250mg |
4-(4-(Hydroxymethyl)phenoxy)phthalonitrile |
649553-07-1 | 97% | 250mg |
¥1382.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1437000-1g |
4-(4-(Hydroxymethyl)phenoxy)phthalonitrile |
649553-07-1 | 97% | 1g |
¥4031.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1437000-5g |
4-(4-(Hydroxymethyl)phenoxy)phthalonitrile |
649553-07-1 | 97% | 5g |
¥12196.00 | 2024-05-05 | |
| Ambeed | A605709-1g |
4-(4-(Hydroxymethyl)phenoxy)phthalonitrile |
649553-07-1 | 97% | 1g |
$201.0 | 2024-04-18 | |
| Crysdot LLC | CD12047106-5g |
4-(4-(Hydroxymethyl)phenoxy)phthalonitrile |
649553-07-1 | 97% | 5g |
$634 | 2024-07-24 |
4-(4-(Hydroxymethyl)phenoxy)phthalonitrile Suppliers
4-(4-(Hydroxymethyl)phenoxy)phthalonitrile Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 4-(4-(Hydroxymethyl)phenoxy)phthalonitrile
Introduction to 4-(4-(Hydroxymethyl)phenoxy)phthalonitrile (CAS No. 649553-07-1)
4-(4-(Hydroxymethyl)phenoxy)phthalonitrile, identified by its Chemical Abstracts Service (CAS) number 649553-07-1, is a significant compound in the realm of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The presence of both hydroxymethyl and phenoxy functional groups, combined with the phthalonitrile core, makes it a versatile molecule for further chemical modifications and biological investigations.
The structural framework of 4-(4-(Hydroxymethyl)phenoxy)phthalonitrile consists of a phthalonitrile moiety linked to a phenoxy group, which is further substituted with a hydroxymethyl group. This arrangement imparts distinct chemical reactivity, enabling the compound to participate in a wide range of synthetic pathways. The phthalonitrile group, characterized by its electron-withdrawing nature, can influence the electronic properties of the molecule, making it suitable for applications in organic electronics and photochemical studies.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing the phthalonitrile moiety. The hydroxymethyl group introduces a hydrophilic character to the molecule, which can enhance its solubility in polar solvents and improve bioavailability. This feature is particularly valuable in drug design, where water solubility is often a critical factor for effective therapeutic outcomes.
The phenoxy group in 4-(4-(Hydroxymethyl)phenoxy)phthalonitrile contributes to its interaction with biological targets. Phenoxy-substituted compounds are frequently found in pharmaceuticals due to their ability to modulate enzyme activity and receptor binding. Recent studies have highlighted the role of phenoxy groups in developing antifungal and antibacterial agents, suggesting that this compound may have similar applications.
The synthesis of 4-(4-(Hydroxymethyl)phenoxy)phthalonitrile involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the hydroxymethyl group necessitates careful handling to avoid unwanted side reactions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These methods align with contemporary trends in synthetic chemistry, emphasizing efficiency and sustainability.
The pharmacological properties of 4-(4-(Hydroxymethyl)phenoxy)phthalonitrile have been investigated in several preclinical studies. Researchers have explored its potential as an intermediate in the synthesis of novel therapeutic agents. The compound's ability to undergo further functionalization makes it a valuable building block for drug discovery programs. For instance, modifications at the phthalonitrile or phenoxy positions could lead to derivatives with enhanced binding affinity or improved metabolic stability.
In addition to its pharmaceutical applications, 4-(4-(Hydroxymethyl)phenoxy)phthalonitrile has shown promise in material science research. The combination of electronic and steric properties inherent in its structure makes it suitable for developing organic semiconductors and light-emitting diodes (LEDs). Recent advancements in polymer chemistry have demonstrated the use of phthalonitrile derivatives as dopants and charge transport materials, underscoring the compound's versatility.
The environmental impact of synthesizing and using 4-(4-(Hydroxymethyl)phenoxy)phthalonitrile is also a critical consideration. Modern synthetic protocols emphasize green chemistry principles, aiming to minimize waste and reduce hazardous byproducts. Solvent selection and catalytic systems are optimized to ensure sustainable production processes. These efforts align with global initiatives to promote environmentally responsible chemical manufacturing.
In conclusion, 4-(4-(Hydroxymethyl)phenoxy)phthalonitrile(CAS No. 649553-07-1) is a multifaceted compound with significant potential in pharmaceuticals and material science. Its unique structural features, including the presence of both hydroxymethyl and phenoxy strong>> groups, make it a valuable candidate for further research and development. As scientific understanding advances, new applications for this compound are likely to emerge, reinforcing its importance in the chemical community.
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